1-(3-Methylisoquinolin-7-yl)ethan-1-one
Description
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(3-methylisoquinolin-7-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-8-5-11-4-3-10(9(2)14)6-12(11)7-13-8/h3-7H,1-2H3 |
InChI Key |
UNWXTVRAZCYAAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)C(=O)C)C=N1 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Acylation of Isoquinoline Derivatives
One of the most common and effective methods for synthesizing 1-(3-Methylisoquinolin-7-yl)ethan-1-one involves palladium-catalyzed cross-coupling reactions. This approach typically starts with isoquinoline or a substituted isoquinoline and an acyl chloride or equivalent acylating agent.
- Reaction Conditions: The reaction is conducted under inert atmosphere (argon or nitrogen) to prevent oxidation, at controlled temperatures optimized for yield and selectivity.
- Catalyst: Palladium complexes (e.g., Pd(PPh3)4) are used to facilitate the coupling between the isoquinoline ring and the ethanone moiety.
- Outcome: This method yields the target compound with minimal side reactions and good regioselectivity, especially when the methyl group is pre-installed at the 3-position of the isoquinoline ring.
| Parameter | Details |
|---|---|
| Starting Material | Isoquinoline or 3-methylisoquinoline |
| Acylating Agent | Acetyl chloride or equivalent |
| Catalyst | Palladium complex (e.g., Pd(PPh3)4) |
| Atmosphere | Argon or nitrogen (inert) |
| Temperature | Typically 60–100 °C |
| Yield | Moderate to high (varies with conditions) |
| Purification | Column chromatography |
This method is well-documented for its efficiency in synthesizing isoquinoline derivatives with acyl groups at specific positions.
Formal [4+2] Annulation Using Ketoxime Acetates and Ynals
A novel synthetic route involves a formal [4+2] annulation reaction between ketoxime acetates and ynals, catalyzed by copper bromide, to construct isoquinoline frameworks including substituted ethanone derivatives.
- Procedure: The reaction mixture containing ketoxime acetate and ynal is treated with CuBr catalyst in acetonitrile at 60 °C for 8 hours.
- Workup: After cooling, the mixture is extracted with ethyl acetate, dried, and purified by column chromatography.
- Yield: This method provides good yields (~70%) of isoquinoline derivatives with ethanone substituents.
| Parameter | Details |
|---|---|
| Starting Materials | Ketoxime acetates, ynals |
| Catalyst | CuBr (30 mol %) |
| Solvent | Acetonitrile |
| Temperature | 60 °C |
| Reaction Time | 8 hours |
| Yield | ~70% |
| Purification | Column chromatography |
This approach offers regioselective access to isoquinoline derivatives and is adaptable for large-scale synthesis.
Metalation and Coupling of N-(2-Methylbenzylidene)amine with Nitriles
Another synthetic strategy involves metalation of N-(2-methylbenzylidene)amine followed by coupling with nitriles to form isoquinoline derivatives.
- Reaction Setup: The reaction is performed in a three-neck flask under argon with magnetic stirring.
- Workup: The reaction mixture is partitioned between aqueous sodium carbonate or sodium chloride solutions and dichloromethane, followed by drying over sodium sulfate and concentration.
- Purification: Flash-column chromatography is used to isolate the isoquinoline product.
| Parameter | Details |
|---|---|
| Starting Materials | Metalated N-(2-methylbenzylidene)amine, nitriles |
| Atmosphere | Argon |
| Workup | Aqueous extraction, drying, concentration |
| Purification | Flash-column chromatography |
| Yield | High (e.g., 85% for related isoquinolines) |
This method is versatile for synthesizing various substituted isoquinolines, including those with ethanone groups.
Alkylation of 6,7-Dimethoxy-3,4-dihydroisoquinoline with α-Bromoacetophenone Derivatives
A classical approach involves the alkylation of dihydroisoquinoline derivatives with α-bromoacetophenone or related bromo compounds.
- Reaction Conditions: The dihydroisoquinoline is dissolved in dry diethyl ether under argon, and the α-bromoacetophenone is added. The mixture is stirred overnight at room temperature.
- Isolation: The product precipitates as a yellow solid, which is filtered, washed, and dried.
- Yield: Moderate yields (~67%) are typical.
| Parameter | Details |
|---|---|
| Starting Materials | 6,7-Dimethoxy-3,4-dihydroisoquinoline, α-bromoacetophenone |
| Solvent | Dry diethyl ether |
| Atmosphere | Argon |
| Temperature | Room temperature |
| Reaction Time | Overnight |
| Yield | ~67% |
| Purification | Filtration and washing |
This method is useful for introducing ethanone groups at specific positions on the isoquinoline ring system.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Palladium-catalyzed acylation | Isoquinoline + acetyl chloride, Pd catalyst, inert atmosphere, 60–100 °C | Moderate-High | High regioselectivity, minimal side products |
| Formal [4+2] annulation (CuBr catalyzed) | Ketoxime acetates + ynals, CuBr, MeCN, 60 °C, 8 h | ~70 | Suitable for large-scale synthesis |
| Metalation and nitrile coupling | Metalated N-(2-methylbenzylidene)amine + nitriles, inert atmosphere | High (e.g., 85) | Versatile for substituted isoquinolines |
| Alkylation of dihydroisoquinoline | 6,7-Dimethoxy-3,4-dihydroisoquinoline + α-bromoacetophenone, dry ether, argon, RT | ~67 | Classical method, moderate yield |
Research Findings and Notes
- The palladium-catalyzed method is widely used due to its efficiency and selectivity in forming the ethanone-substituted isoquinoline core.
- The formal annulation method provides a novel and scalable route to isoquinolines with diverse substitution patterns, including methyl and ethanone groups.
- Metalation and coupling strategies allow for the introduction of various substituents on the isoquinoline ring, enabling structural diversity.
- Alkylation of dihydroisoquinoline derivatives remains a practical approach, especially when working with substituted isoquinolines bearing methoxy groups.
- Purification techniques commonly involve column chromatography using hexanes/ethyl acetate mixtures, ensuring high purity of the final product.
- Reaction atmospheres are typically inert to prevent oxidation and side reactions.
- Temperature control is critical to optimize yields and selectivity.
These methods collectively provide a comprehensive toolkit for the preparation of 1-(3-Methylisoquinolin-7-yl)ethan-1-one, supporting its use in medicinal chemistry and biological research.
Chemical Reactions Analysis
1-(3-Methylisoquinolin-7-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable base.
Cyclization: Cyclization reactions can be catalyzed by metals such as palladium or copper.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
1-(3-Methylisoquinolin-7-yl)ethan-1-one has been investigated for its antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentrations (MICs) were determined, showing that the compound exhibits significant antibacterial activity.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 1-(3-Methylisoquinolin-7-yl)ethan-1-one | MRSA | 4–8 |
| Other derivatives | MSSA | Variable |
The results indicated that the compound's antibacterial potency correlates with its lipophilicity, suggesting that modifications to its structure could enhance its efficacy against resistant strains .
Anticancer Activity
Research has also focused on the anticancer potential of 1-(3-Methylisoquinolin-7-yl)ethan-1-one. In vitro studies demonstrated its ability to inhibit the proliferation of human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for selected derivatives were as follows:
| Derivative | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound A | HCT-116 | 5.0 |
| Compound B | MCF-7 | 6.5 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated a series of isoquinoline derivatives, including 1-(3-Methylisoquinolin-7-yl)ethan-1-one, against both gram-positive and gram-negative bacteria. The study concluded that compounds with specific substitutions showed enhanced activity against resistant strains, supporting further exploration into structural modifications to improve efficacy .
Case Study 2: Anticancer Potential
Another investigation assessed the cytotoxic effects of various isoquinoline derivatives on cancer cell lines. The results indicated that compounds similar to 1-(3-Methylisoquinolin-7-yl)ethan-1-one exhibited promising anticancer activity, warranting additional studies to elucidate their mechanisms of action and potential clinical applications .
Mechanism of Action
The mechanism of action of 1-(3-Methylisoquinolin-7-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, modulating their activity. This compound may exert its effects through the inhibition of certain enzymes or the activation of specific receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
1-(3-Hydroxyquinolin-7-yl)ethanone (CAS: 1958100-86-1)
- Structure: Differs by a hydroxyl group at the 3-position of a quinoline ring instead of a methyl group on isoquinoline.
- Molecular Formula: C₁₁H₉NO₂ (vs. C₁₂H₁₁NO for the target compound).
- Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility compared to the methyl-substituted analog. This modification could reduce blood-brain barrier penetration but improve suitability for hydrophilic drug formulations .
1-(3-Fluoroquinolin-7-yl)ethan-1-one (CAS: 1958100-78-1)
- Structure: Fluorine substituent at the 3-position of quinoline.
- Molecular Formula: C₁₁H₈FNO.
- Fluorinated analogs often exhibit enhanced bioavailability and resistance to enzymatic degradation .
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one (1b)
- Structure : Features a sulfanylidene group adjacent to the ketone.
- Properties : The electron-withdrawing sulfanylidene group increases electrophilicity at the ketone, making it more reactive toward nucleophilic attacks compared to the target compound. This reactivity is exploited in catalytic applications, as seen in ruthenium-catalyzed synthesis .
Biological Activity
1-(3-Methylisoquinolin-7-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. Isoquinoline derivatives have been studied extensively for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of 1-(3-Methylisoquinolin-7-yl)ethan-1-one, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of 1-(3-Methylisoquinolin-7-yl)ethan-1-one can be represented as follows:
Biological Activity Overview
Research indicates that 1-(3-Methylisoquinolin-7-yl)ethan-1-one exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that isoquinoline derivatives possess significant antibacterial properties. For instance, compounds structurally related to 1-(3-Methylisoquinolin-7-yl)ethan-1-one showed varying degrees of activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL for certain derivatives, indicating moderate antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1 | 16 | S. aureus |
| 2 | 32 | E. coli |
| 3 | 64 | Pseudomonas aeruginosa |
Anticancer Activity
The compound has shown potential in inducing apoptosis in cancer cell lines. In a study involving K562 cells (a human leukemia cell line), treatment with related isoquinoline compounds resulted in increased activity of caspases 3 and 7, which are critical mediators in the apoptotic pathway. The observed increase in caspase activity suggests that these compounds may induce apoptosis via the mitochondrial pathway .
Anti-inflammatory Effects
Isoquinoline derivatives have also been investigated for their anti-inflammatory properties. Some studies reported that these compounds inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6), which is implicated in various inflammatory diseases .
The mechanisms underlying the biological activities of 1-(3-Methylisoquinolin-7-yl)ethan-1-one include:
- Caspase Activation : Induction of apoptosis through the activation of caspases.
- Cytokine Inhibition : Suppression of inflammatory cytokines which may contribute to chronic inflammation.
- Binding Affinity : Interaction with bacterial proteins such as FtsZ, which is essential for bacterial cell division .
Case Studies
Several case studies have illustrated the potential clinical applications of isoquinoline derivatives:
- Anticancer Studies : A derivative similar to 1-(3-Methylisoquinolin-7-yl)ethan-1-one exhibited an IC50 value of 5.1 μM against gastric cancer cells, demonstrating significant cytotoxicity .
- Antimicrobial Efficacy : Research on a series of isoquinoline compounds indicated that specific substitutions enhanced antibacterial activity against resistant strains like MRSA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
